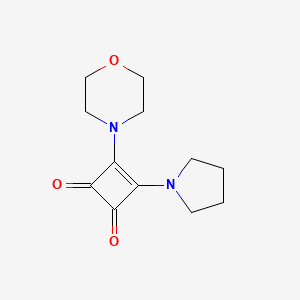3-morpholino-4-tetrahydro-1h-pyrrol-1-ylcyclobut-3-ene-1,2-dione
CAS No.: 282093-48-5
Cat. No.: VC3912586
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 282093-48-5 |
|---|---|
| Molecular Formula | C12H16N2O3 |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 3-morpholin-4-yl-4-pyrrolidin-1-ylcyclobut-3-ene-1,2-dione |
| Standard InChI | InChI=1S/C12H16N2O3/c15-11-9(13-3-1-2-4-13)10(12(11)16)14-5-7-17-8-6-14/h1-8H2 |
| Standard InChI Key | INDCFFAROPASLT-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=C(C(=O)C2=O)N3CCOCC3 |
| Canonical SMILES | C1CCN(C1)C2=C(C(=O)C2=O)N3CCOCC3 |
Introduction
Structural Characteristics
The compound features a cyclobutene-1,2-dione core (a four-membered ring with two ketone groups) substituted at the 3-position with a morpholino group and at the 4-position with a tetrahydro-1H-pyrrol-1-yl group. Its molecular formula is C₁₂H₁₆N₂O₃, with a molecular weight of 236.27 g/mol . The structure is confirmed by its IUPAC name and synonyms, including 3-(4-Morpholinyl)-4-pyrrolidino-3-cyclobutene-1,2-dione .
Key structural elements include:
-
Cyclobut-3-ene-1,2-dione: A strained cyclobutene ring with conjugated ketone groups, contributing to reactivity in cycloaddition or ring-opening reactions.
-
Morpholino group: A six-membered nitrogen-containing ring (morpholine) attached via an oxygen atom, enhancing water solubility and potential hydrogen-bonding interactions.
-
Pyrrolidinyl group: A saturated five-membered nitrogen-containing ring, adding steric and electronic complexity.
| Supplier | Country | Product List Size | Advantage Score |
|---|---|---|---|
| Maybridge Chemical Co. | Belgium | 6,293 | 73 |
| Apollo Scientific Ltd. | United Kingdom | 6,084 | 88 |
| Ryan Scientific, Inc. | United States | 6,439 | 60 |
| Atomax Chemicals Co. | China | 6,489 | 43 |
These suppliers provide the compound in bulk quantities, likely synthesized via nucleophilic substitution or cyclocondensation reactions involving cyclobutene precursors and morpholine/pyrrolidine derivatives .
Physicochemical Properties
Molecular Characteristics
Biological Activity and Applications
-
Anticancer activity: Cyclobutene rings can engage in strain-promoted cycloadditions with biomolecules.
-
Neurological targets: Morpholine-containing compounds frequently interact with GPCRs or ion channels.
-
Antimicrobial agents: Pyrrolidine scaffolds are common in antibiotics due to their ability to disrupt microbial membranes.
Challenges and Future Directions
-
Synthetic Complexity: The strained cyclobutene ring necessitates careful reaction conditions to avoid ring-opening side reactions.
-
Limited Bioactivity Data: Further studies are required to evaluate its pharmacological potential.
-
Derivatization Opportunities: Functionalization at the ketone positions could yield analogs with improved solubility or target specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume